4-Bromo-2-nitro-5-(octyloxy)aniline

Description

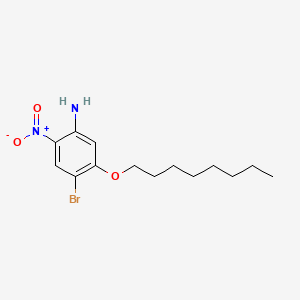

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-nitro-5-octoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2O3/c1-2-3-4-5-6-7-8-20-14-10-12(16)13(17(18)19)9-11(14)15/h9-10H,2-8,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZPTCBPSUTRHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681496 | |

| Record name | 4-Bromo-2-nitro-5-(octyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-47-0 | |

| Record name | Benzenamine, 4-bromo-2-nitro-5-(octyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-nitro-5-(octyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-2-nitro-5-(octyloxy)aniline

Authored for Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed, multi-step synthetic pathway for the preparation of 4-Bromo-2-nitro-5-(octyloxy)aniline, a polysubstituted aniline derivative with potential applications as a key intermediate in the development of novel pharmaceutical agents and functional materials. The presented strategy is grounded in fundamental principles of electrophilic aromatic substitution and functional group manipulation, emphasizing regiochemical control through the strategic sequencing of reactions.

Strategic Overview: A Retrosynthetic Approach

The target molecule, this compound, possesses a complex substitution pattern that necessitates a carefully planned synthesis to ensure the correct placement of each functional group. A logical retrosynthetic analysis suggests a pathway beginning with a commercially available, less complex precursor, m-anisidine (3-methoxyaniline).

The core of the strategy involves:

-

Protection of the highly reactive aniline group to moderate its activating effect and prevent unwanted side reactions during subsequent electrophilic substitutions.

-

Sequential, regioselective introduction of bromo and nitro substituents , guided by the directing effects of the existing groups on the aromatic ring.

-

Conversion of the initial methoxy group to the final octyloxy chain , which is accomplished in the later stages of the synthesis to avoid potential side reactions involving a long alkyl chain.

This multi-step approach provides a robust and logical route to the target compound, leveraging well-established and reliable organic transformations.

Caption: Retrosynthetic analysis of the target molecule.

The Synthetic Pathway: Step-by-Step Execution

The overall synthesis is a six-step process beginning with m-anisidine. Each step is designed to install a specific functional group in a controlled manner.

Caption: The six-step synthesis pathway to the target compound.

Step 1: Protection of the Amine Functionality (Acetylation)

Causality: The amino group of aniline and its derivatives is highly activating and susceptible to oxidation, especially under the strongly acidic conditions required for nitration.[1][2] To prevent unwanted side reactions and to moderate the activating influence of the amine, it is protected as an acetamide. The acetamido group is still an ortho-, para-director but is less activating than a free amino group, allowing for more controlled subsequent reactions.[1]

Protocol: Synthesis of N-(3-Methoxyphenyl)acetamide

-

In a round-bottom flask, dissolve m-anisidine (1.0 eq) in glacial acetic acid.

-

Add acetic anhydride (1.1 eq) to the solution.

-

Heat the mixture to reflux for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven. The product, N-(3-methoxyphenyl)acetamide, is typically obtained as a colorless solid.[3][4][5]

Step 2: Regioselective Bromination

Causality: The next step is the introduction of a bromine atom. In N-(3-methoxyphenyl)acetamide, there are two ortho-, para-directing groups: the acetamido (-NHCOCH₃) and the methoxy (-OCH₃) groups. Both groups direct incoming electrophiles to positions 2, 4, and 6. The acetamido group is generally a more powerful director than the methoxy group. Therefore, bromination is expected to occur predominantly at position 4 (ortho to the methoxy group and para to the stronger acetamido directing group), yielding the desired N-(4-Bromo-3-methoxyphenyl)acetamide.[6][7]

Protocol: Synthesis of N-(4-Bromo-3-methoxyphenyl)acetamide

-

Dissolve N-(3-methoxyphenyl)acetamide (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane in a flask protected from light.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise while maintaining the temperature. Alternatively, a solid brominating agent like N-Bromosuccinimide (NBS) can be used for milder conditions and improved selectivity.[8]

-

After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding a solution of sodium bisulfite to remove any excess bromine.

-

Extract the product into an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[9][10] Purification can be achieved by recrystallization.

Step 3: Regioselective Nitration

Causality: With the bromine atom in place, the nitro group is introduced. The regioselectivity of this step is governed by the combined directing effects of the three existing substituents: acetamido (o,p-directing, activating), methoxy (o,p-directing, activating), and bromo (o,p-directing, deactivating). The most activating groups, acetamido and methoxy, will control the position of nitration. The position ortho to the methoxy group and meta to both the bromo and acetamido groups (position 2) is the most electronically favored position for the incoming nitronium ion (NO₂⁺).

Protocol: Synthesis of N-(4-Bromo-2-nitro-3-methoxyphenyl)acetamide

-

To a flask containing N-(4-bromo-3-methoxyphenyl)acetamide (1.0 eq), add concentrated sulfuric acid carefully at 0 °C. Stir until all the solid has dissolved.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

-

Add the cold nitrating mixture dropwise to the solution of the acetamide, ensuring the temperature does not rise above 10 °C.[11]

-

After the addition, stir the reaction mixture in the ice bath for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Collect the yellow solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. Recrystallization from ethanol can be performed for further purification.[12][13]

Step 4: Amine Deprotection (Hydrolysis)

Causality: With all the necessary substituents on the aromatic ring, the protecting acetyl group on the amine is no longer needed and can be removed by hydrolysis. Acid-catalyzed hydrolysis is typically effective for converting the acetamide back to the free aniline.[14]

Protocol: Synthesis of 4-Bromo-2-nitro-3-methoxyaniline

-

Suspend N-(4-bromo-2-nitro-3-methoxyphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-3 hours, or until TLC analysis shows the disappearance of the starting material.

-

Cool the reaction mixture and carefully neutralize it with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until basic to precipitate the free aniline.

-

Collect the solid product by filtration, wash with water, and dry.[11]

Step 5: Demethylation (Aryl Methyl Ether Cleavage)

Causality: To install the final octyloxy side chain via Williamson ether synthesis, a free hydroxyl group is required. This is achieved by cleaving the aryl methyl ether. Boron tribromide (BBr₃) is a highly effective and common reagent for this transformation, as it acts as a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond.[15][16][17] Other reagents like concentrated hydrobromic acid can also be used, often requiring higher temperatures.[18][19]

Protocol: Synthesis of 5-Amino-2-bromo-6-nitrophenol

-

Dissolve 4-bromo-2-nitro-3-methoxyaniline (1.0 eq) in a dry, inert solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C (a dry ice/acetone bath).

-

Slowly add a solution of boron tribromide (BBr₃) (1.1-1.5 eq) in dichloromethane dropwise.

-

After addition, allow the reaction to slowly warm to room temperature and stir overnight.

-

Carefully quench the reaction by slowly adding water or methanol at 0 °C.

-

Adjust the pH to be slightly acidic and extract the phenolic product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude phenol.

Step 6: Williamson Ether Synthesis

Causality: The final step is the formation of the target ether via the classic Williamson ether synthesis. This reaction proceeds through an Sɴ2 mechanism where the phenoxide, formed by deprotonating the phenol with a base, acts as a nucleophile and attacks the primary alkyl halide (1-bromooctane), displacing the bromide ion.[20][21][22] The use of a primary alkyl halide is crucial to favor substitution over elimination.[23]

Protocol: Synthesis of this compound

-

In a round-bottom flask, combine 5-amino-2-bromo-6-nitrophenol (1.0 eq), 1-bromooctane (1.2 eq), and a suitable base such as anhydrous potassium carbonate (K₂CO₃) (2.0 eq).[24]

-

Add a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.[21][25]

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final product, this compound.

Data and Workflow Summary

The following table summarizes the key transformations and reagents in the synthesis pathway. Yields are representative and can vary based on reaction scale and optimization.

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | m-Anisidine | Acetic Anhydride, Acetic Acid | N-(3-Methoxyphenyl)acetamide | >90% |

| 2 | N-(3-Methoxyphenyl)acetamide | Br₂ or NBS, Acetic Acid | N-(4-Bromo-3-methoxyphenyl)acetamide | 80-90% |

| 3 | N-(4-Bromo-3-methoxyphenyl)acetamide | HNO₃, H₂SO₄ | N-(4-Bromo-2-nitro-3-methoxyphenyl)acetamide | 75-85% |

| 4 | N-(4-Bromo-2-nitro-3-methoxyphenyl)acetamide | HCl, Ethanol | 4-Bromo-2-nitro-3-methoxyaniline | >90% |

| 5 | 4-Bromo-2-nitro-3-methoxyaniline | BBr₃, Dichloromethane | 5-Amino-2-bromo-6-nitrophenol | 70-85% |

| 6 | 5-Amino-2-bromo-6-nitrophenol | 1-Bromooctane, K₂CO₃, DMF | This compound | 70-85% |

References

-

Kosak, S. M., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]

-

Pearson+ (2024). The Williamson ether synthesis involves the displacement of an alk... Study Prep. [Link]

-

Kim, K. M., et al. (1993). Selective Cleavage of Aryl Methyl Ether Moiety of Aryloxy Aryl Methyl Ether by 48% Hbr/Tetra-n-butylphosphonium Bromide. Synthetic Communications, 23(20), 2845-2849. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

ResearchGate. The three main classical reaction types for aryl methyl ether cleavage. ResearchGate. [Link]

-

ACS Publications (2018). Metal-Free Etherification of Aryl Methyl Ether Derivatives by C–OMe Bond Cleavage. Organic Letters. [Link]

-

PrepChem. Synthesis of 4-bromo-2-nitroacetanilide. PrepChem. [Link]

-

J&K Scientific LLC (2025). Williamson Ether Synthesis. J&K Scientific. [Link]

-

Wikipedia. Williamson ether synthesis. Wikipedia. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology (2023). A Study on Electrophilic Aromatic Substitution of Acetanilide. IJARSCT. [Link]

-

University Experiment Handout. Experiment 24 – Electrophilic Aromatic Substitution. University of Missouri–St. Louis. [Link]

-

Chemistry LibreTexts (2025). 18.2: Preparing Ethers. Chemistry LibreTexts. [Link]

-

ProQuest (1983). 4-bromo-2-nitroaniline: A multistep synthesis. Journal of Chemical Education. [Link]

-

Brainly (2023). Show how 4-bromo-2-nitroaniline is synthesized, starting from aniline. Brainly.com. [Link]

-

Royal Society of Chemistry (2020). Cleavage of ethers and demethylation of lignin in acidic concentrated lithium bromide (ACLB) solution. Green Chemistry. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. Chemistry Steps. [Link]

-

Chemistry LibreTexts (2020). 10.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Studylib. Nitrating Acetanilide: Electrophilic Aromatic Substitution Lab. Studylib.net. [Link]

-

ResearchGate. Scheme 3. Top: calculated mechanism for demethylation of anisole. ResearchGate. [Link]

-

Study.com. Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Study.com. [Link]

-

Royal Society of Chemistry. Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. RSC Advances. [Link]

-

Quora (2020). Using electrophilic aromatic substitution theory what could cause the formation of para-bromoacetanilide from the synthesis of bromoacetanilide (bromination reaction) using aniline as the starting material and NaBr and NaClO as the catalyst? Quora. [Link]

-

PrepChem. Synthesis of A. 4-Bromo-2-methoxyaniline. PrepChem. [Link]

-

ScholarWorks@GVSU. Investigation of the Mechanism for BBr3 Facilitated Demethylation of A. Grand Valley State University. [Link]

-

PubChem. Acetamide, N-(3-methoxyphenyl)-. PubChem. [Link]

-

Oriental Journal of Chemistry (2014). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Oriental Journal of Chemistry. [Link]

-

CORE (2015). Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. CORE Repository. [Link]

-

International Union of Crystallography (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCr. [Link]

-

Reddit (2018). demethylation by BBr3 or HBr. r/chemhelp. [Link]

-

Arabian Journal of Chemistry (2020). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. [Link]

-

MDPI (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]

-

LookChem. N-(3-bromo-4-methoxyphenyl)Acetamide. LookChem. [Link]

-

Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. RSC Advances. [Link]

-

ChemistryViews (2019). Regioselective Synthesis of Brominated Phenols. ChemistryViews. [Link]

-

ResearchGate. Molecular structure of N-(4-nitrophenyl) acetamide Organic compound. ResearchGate. [Link]

- Google Patents. Synthesis process of 3-amino-4-methoxy-acetamide.

-

Pharmaffiliates. N-(3-Bromo-4-methoxyphenyl)acetamide. Pharmaffiliates. [Link]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. Acetamide, N-(3-methoxyphenyl)- | C9H11NO2 | CID 11494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]

- 6. quora.com [quora.com]

- 7. mdpi.com [mdpi.com]

- 8. A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide – Oriental Journal of Chemistry [orientjchem.org]

- 9. bridgeorganics.com [bridgeorganics.com]

- 10. lookchem.com [lookchem.com]

- 11. 4-bromo-2-nitroaniline: A multistep synthesis - ProQuest [proquest.com]

- 12. prepchem.com [prepchem.com]

- 13. rsc.org [rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. tandfonline.com [tandfonline.com]

- 19. Cleavage of ethers and demethylation of lignin in acidic concentrated lithium bromide (ACLB) solution - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02581J [pubs.rsc.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-nitro-5-(octyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-nitro-5-(octyloxy)aniline is a substituted aromatic amine with potential applications in organic synthesis, particularly as an intermediate in the development of pharmaceuticals and specialized dyes. Its unique molecular architecture, featuring a bromine atom, a nitro group, an amino group, and a long-chain octyloxy substituent, imparts a specific set of physicochemical properties that are critical for its handling, characterization, and reaction optimization. This guide provides a comprehensive overview of these properties, including its chemical structure, molecular weight, and predicted characteristics such as melting point, boiling point, and solubility. Furthermore, this document outlines detailed, field-proven experimental protocols for the precise determination of these properties, offering insights into the causality behind the methodological choices.

Introduction

Substituted anilines are a cornerstone of modern synthetic chemistry, serving as versatile precursors in a myriad of industrial and research applications. The compound this compound (CAS No. 1255574-47-0) is a niche yet significant molecule within this class. The strategic placement of its functional groups—an electron-withdrawing nitro group ortho to the amine, a bulky bromine atom para to the amine, and a lipophilic octyloxy group meta to the amine—creates a molecule with tailored reactivity and solubility profiles. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthetic pathways and for ensuring its purity and stability. This guide serves as a technical resource for researchers, providing both foundational data and practical methodologies for its characterization.

Core Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. It is important to note that while some properties are readily available, others are predicted based on the properties of structurally similar compounds due to a lack of extensive published experimental data for this specific molecule.

| Property | Value | Source |

| CAS Number | 1255574-47-0 | [1] |

| Molecular Formula | C₁₄H₂₁BrN₂O₃ | [1] |

| Molecular Weight | 345.23 g/mol | [1] |

| Appearance | Expected to be a colored crystalline solid | Inferred from related compounds |

| Melting Point | Not experimentally determined; predicted to be a solid at room temperature. | Inferred from related compounds |

| Boiling Point | Not experimentally determined; predicted to be high and likely to decompose upon heating at atmospheric pressure. | Inferred from related compounds |

| Solubility | Predicted to be sparingly soluble in water and soluble in common organic solvents such as ethanol, acetone, and dimethylformamide. | [2] |

| pKa | Not experimentally determined; the amino group is expected to be weakly basic. | Inferred from related compounds |

Chemical Structure and Functional Group Analysis

The chemical structure of this compound is fundamental to its properties. The interplay of its functional groups dictates its reactivity, polarity, and spectroscopic characteristics.

Caption: Chemical structure of this compound.

-

Amino Group (-NH₂): Confers basic properties to the molecule and is a key site for nucleophilic reactions.

-

Nitro Group (-NO₂): A strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution and influences the acidity of the amino group.

-

Bromo Group (-Br): A halogen substituent that adds to the molecular weight and can participate in cross-coupling reactions.

-

Octyloxy Group (-O(CH₂)₇CH₃): A long alkyl ether chain that significantly increases the lipophilicity of the molecule, thereby influencing its solubility in organic solvents.

Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental procedures for determining the key physicochemical properties of a solid aromatic amine like this compound.

Melting Point Determination

Rationale: The melting point is a critical indicator of a compound's purity.[3] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[3]

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 2°C per minute) until the compound begins to melt.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Assessment

Rationale: Understanding the solubility profile is essential for selecting appropriate solvents for reactions, purification (e.g., recrystallization), and analytical techniques such as chromatography. The octyloxy group is expected to render the compound soluble in nonpolar organic solvents, while the polar amino and nitro groups may allow for some solubility in polar organic solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Qualitative Assessment: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a known volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated and observed for dissolution at room temperature. Gentle heating can be applied to assess temperature effects on solubility.

-

Classification: The solubility is classified as soluble, sparingly soluble, or insoluble based on visual inspection.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the purity of this compound.

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, confirming the presence and connectivity of the aromatic protons, the octyloxy chain, and the effects of the various substituents on their chemical environments.[4]

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

-

Expected Signals:

-

Aromatic protons will appear as distinct signals in the downfield region (typically 6.5-8.5 ppm), with their splitting patterns revealing their coupling relationships.

-

The protons of the octyloxy chain will appear in the upfield region (typically 0.8-4.0 ppm). The terminal methyl group will be a triplet, and the methylene groups will show characteristic multiplets.

-

The amine protons may appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically used.

-

Data Acquisition: Acquire the ¹³C NMR spectrum.

-

Expected Signals:

-

Distinct signals for each of the 14 unique carbon atoms in the molecule will be observed.

-

The chemical shifts will be indicative of the electronic environment of each carbon atom (e.g., aromatic carbons, carbons of the octyloxy chain).

-

Rationale: FTIR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[4]

Methodology:

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Expected Characteristic Absorptions:

-

N-H stretching: Around 3300-3500 cm⁻¹ (for the amino group).

-

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.

-

N-O stretching (nitro group): Strong absorptions around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

-

C-O stretching (ether): Around 1000-1300 cm⁻¹.

-

C-Br stretching: In the fingerprint region, typically below 1000 cm⁻¹.

-

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity.[4]

Methodology:

-

Ionization: A suitable ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI) is used.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is determined.

-

Expected Results:

-

The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of the compound (345.23 g/mol ).

-

The isotopic pattern of the molecular ion will show the characteristic presence of a bromine atom (approximately equal intensity peaks for the ⁷⁹Br and ⁸¹Br isotopes, two mass units apart).

-

Fragmentation patterns can provide further structural information.

-

Analytical Workflow

A logical workflow for the comprehensive characterization of a newly synthesized or procured batch of this compound is essential for ensuring its quality and suitability for downstream applications.

Caption: A typical analytical workflow for the characterization of this compound.

Conclusion

While specific experimentally determined physicochemical data for this compound is not widely available in the public domain, a comprehensive understanding of its properties can be established through the application of fundamental principles of organic chemistry and standardized analytical techniques. This guide provides the necessary theoretical background and practical methodologies for researchers to thoroughly characterize this compound. The unique combination of functional groups in this compound makes it a molecule of interest for further synthetic exploration, and the protocols outlined herein will facilitate its reliable use in the advancement of chemical and pharmaceutical research.

References

-

Synthesis and characterization of some polyalkyl- and polyalkoxy-anilines. (URL: [Link])

-

4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem. (URL: [Link])

-

Melting point determination. (URL: [Link])

-

Analytical methods. (URL: [Link])

-

Physical Properties of Amines – Solubility, Melting and Boiling Point - EMBIBE. (URL: [Link])

-

Melting point determination - SSERC. (URL: [Link])

-

First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound - The Royal Society of Chemistry. (URL: [Link])

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (URL: [Link])

-

Experiment 1 - Melting Points. (URL: [Link])

-

Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (URL: [Link])

-

Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit | Journal of Medicinal Chemistry. (URL: [Link])

-

4-Bromo-2-methyl-5-nitroaniline | C7H7BrN2O2 | CID 14897246 - PubChem. (URL: [Link])

-

Integrating a Luminescent Porous Aromatic Framework into Indicator Papers for Facile, Rapid, and Selective Detection of Nitro Compounds - Liaoning University. (URL: [Link])

-

Benzenamine, 4-bromo- - the NIST WebBook. (URL: [Link])

-

Alkoxy-Functionalized Schiff-Base Ligation at Aluminum and Zinc: Synthesis, Structures and ROP Capability - MDPI. (URL: [Link])

-

Nitroaromatic compounds, from synthesis to biodegradation - PubMed - NIH. (URL: [Link])

-

Binary mixtures of 2-methoxyaniline with various functional groups (Thermodynamic and transport properties) | Request PDF - ResearchGate. (URL: [Link])

-

Figure S7. Mass spectrum of 4-nitroaniline. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. (URL: [Link])

-

FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... - ResearchGate. (URL: [Link])

-

5-Benzyloxy-4-bromo-2-nitroaniline, N-methyl - Optional[Vapor Phase IR] - Spectrum. (URL: [Link])

-

Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones - ResearchGate. (URL: [Link])

-

Alkoxy-Substituted Poly(p-phenylene 1,3,4-oxadiazole)s: Synthesis, Chemical Characterization, and Electro-Optical Properties | Request PDF - ResearchGate. (URL: [Link])

Sources

4-Bromo-2-nitro-5-(octyloxy)aniline molecular structure

An In-Depth Technical Guide to the Molecular Structure of 4-Bromo-2-nitro-5-(octyloxy)aniline

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound, a substituted aniline with significant potential as a building block in medicinal chemistry and materials science. The unique arrangement of electron-donating (amino, octyloxy) and electron-withdrawing (nitro, bromo) groups on the aromatic scaffold creates a molecule with distinct physicochemical properties. This document details a plausible synthetic pathway and outlines a rigorous, multi-technique approach to structural elucidation and validation, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained in detail, providing researchers, scientists, and drug development professionals with a foundational resource for utilizing this and structurally related compounds.

Introduction and Rationale

Substituted anilines are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the production of pharmaceuticals, dyes, and agrochemicals.[1][2] The compound this compound (CAS No. 1255574-47-0) is a particularly noteworthy example. Its architecture is defined by a complex interplay of electronic effects:

-

An amino group (-NH₂) and a long-chain octyloxy group (-OC₈H₁₇) act as strong electron-donating groups, increasing electron density in the benzene ring.

-

A nitro group (-NO₂) and a bromine atom (-Br) serve as potent electron-withdrawing groups.

This "push-pull" electronic system often imparts unique properties, including potential nonlinear optical (NLO) activity and specific biological interactions, making it a valuable scaffold for investigation.[3][4] The long octyloxy chain enhances lipophilicity, a critical parameter for modulating the pharmacokinetic properties of potential drug candidates.[5]

A definitive understanding of the molecule's precise structure is the bedrock upon which all further research is built. This guide establishes a self-validating framework for confirming the identity and purity of this compound through logical application of modern analytical techniques.

Synthesis and Purification Workflow

Sources

An In-depth Technical Guide to 4-Bromo-2-nitro-5-(octyloxy)aniline (CAS Number 1255574-47-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-nitro-5-(octyloxy)aniline, a substituted aniline derivative with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from its core chemical structure, 4-bromo-2-nitroaniline, and established principles of organic chemistry to infer its properties, reactivity, and potential applications. The document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and related molecules. All inferred data is clearly noted, and this guide will be updated as new experimental findings become available.

Introduction and Chemical Identity

This compound is a multifaceted organic compound characterized by a benzene ring substituted with a bromine atom, a nitro group, an amino group, and an octyloxy side chain. The strategic placement of these functional groups—an electron-donating amino group and an electron-withdrawing nitro group in ortho and para positions to each other, along with a lipophilic octyloxy chain—suggests a molecule with unique electronic and solubility properties. While its primary known application is as an intermediate in the synthesis of more complex organic molecules and potential drug candidates, the inherent structural motifs suggest potential for further investigation into its biological activity.[1][2]

The aniline scaffold is a common feature in many pharmaceutical compounds, though its inclusion can present challenges related to metabolic stability and potential toxicity.[1][2] The modification of the aniline core, as seen in this compound, represents a strategy to modulate these properties. The introduction of the octyloxy group, for instance, significantly increases the molecule's lipophilicity, which can influence its pharmacokinetic profile.[3]

Table 1: Chemical Identity of CAS Number 1255574-47-0

| Identifier | Value |

| CAS Number | 1255574-47-0 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₂₁BrN₂O₃ |

| Molecular Weight | 345.23 g/mol |

| Canonical SMILES | CCCCCCOCC1=C(C=C(N)C(=C1)[O-])Br |

| InChI Key | InChI=1S/C14H21BrN2O3/c1-2-3-4-5-6-7-8-20-12-9-11(15)13(17(18)19)10-14(12)16/h9-10H,2-8,16H2,1H3 |

Physicochemical Properties: An Inferential Analysis

Table 2: Predicted Physicochemical Properties

| Property | Inferred Value | Rationale and Supporting Evidence |

| Appearance | Yellow to orange crystalline solid | The parent compound, 4-bromo-2-nitroaniline, is a yellow to orange crystalline solid.[4] The octyloxy chain is unlikely to significantly alter the chromophore of the nitroaniline system. |

| Melting Point | Lower than 109-115 °C | The melting point of 4-bromo-2-nitroaniline is in the range of 109-115 °C.[4][5] The introduction of a long, flexible octyloxy chain is expected to disrupt the crystal lattice packing, leading to a lower melting point. |

| Boiling Point | Significantly higher than 308.7 °C | The predicted boiling point of 4-bromo-2-nitroaniline is 308.7 °C at 760 mmHg.[4] The addition of the C8 chain will substantially increase the molecular weight and van der Waals forces, leading to a much higher boiling point. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents | 4-bromo-2-nitroaniline is sparingly soluble in water and soluble in organic solvents like ethanol and acetone.[6] The long alkyl chain of the octyloxy group will further decrease its aqueous solubility while enhancing its solubility in nonpolar organic solvents such as hexane, ether, and chloroform. |

Synthesis and Reactivity

While a specific patented synthesis for this compound is not publicly documented, a plausible synthetic route can be designed based on established organic chemistry principles. A likely approach would involve the multi-step synthesis from a commercially available precursor, such as 4-bromophenol.

Proposed Synthetic Pathway

A logical synthetic strategy would involve the following key transformations:

-

Nitration: Introduction of a nitro group onto the aromatic ring.

-

Alkylation: Introduction of the octyl chain via Williamson ether synthesis.

-

Amination: Introduction of the amino group, likely through the reduction of a second nitro group or another suitable precursor.

A more detailed, step-by-step hypothetical protocol is outlined below.

Experimental Protocol: A Hypothetical Synthesis

Step 1: Nitration of 4-Bromophenol

-

To a solution of 4-bromophenol in glacial acetic acid, slowly add a nitrating mixture (a combination of nitric acid and sulfuric acid) at a controlled temperature (typically 0-5 °C).

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter, wash with cold water until neutral, and dry to obtain 4-bromo-2-nitrophenol.

Step 2: O-Alkylation of 4-Bromo-2-nitrophenol

-

Dissolve the 4-bromo-2-nitrophenol in a suitable polar aprotic solvent, such as acetone or DMF.

-

Add a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group.

-

Add 1-bromooctane to the reaction mixture.

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-bromo-4-(octyloxy)-2-nitrobenzene.

Step 3: Reduction of the Nitro Group

-

Dissolve the 1-bromo-4-(octyloxy)-2-nitrobenzene in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Stir the reaction at room temperature or with gentle heating until the reduction is complete.

-

Work up the reaction mixture accordingly based on the reducing agent used. For SnCl₂/HCl, neutralize with a base and extract the product. For catalytic hydrogenation, filter off the catalyst.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Caption: Hypothetical synthesis pathway for this compound.

Spectroscopic Characterization: Predicted Spectral Data

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the predicted key features for each spectrum.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons appearing as distinct signals in the downfield region (δ 6.5-8.0 ppm). The substitution pattern will lead to specific splitting patterns (e.g., doublets, singlets).- Protons of the octyloxy chain will appear in the upfield region (δ 0.8-4.0 ppm), with the methylene group adjacent to the oxygen atom being the most deshielded.- The protons of the amino group will likely appear as a broad singlet. |

| ¹³C NMR | - Aromatic carbons will be observed in the δ 100-160 ppm range. The carbons attached to the bromine, nitro, amino, and octyloxy groups will have characteristic chemical shifts.- The carbons of the octyloxy chain will appear in the upfield region (δ 14-70 ppm). |

| FT-IR | - N-H stretching vibrations of the primary amine around 3300-3500 cm⁻¹.- Asymmetric and symmetric stretching vibrations of the nitro group around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.- C-O stretching of the ether linkage around 1200-1250 cm⁻¹.- C-Br stretching in the fingerprint region. |

| Mass Spec. | - A molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity, which is characteristic of a monobrominated compound.- Fragmentation patterns corresponding to the loss of the octyl chain and the nitro group. |

Potential Applications and Research Directions

The true potential of this compound lies in its utility as a versatile chemical intermediate and its potential, yet unexplored, biological activities.

Intermediate in Organic Synthesis

The presence of multiple reactive sites—the amino group, the nitro group, and the aromatic ring—makes this compound a valuable starting material for the synthesis of more complex molecules.[7][8] The amino group can be diazotized and substituted, or acylated. The nitro group can be reduced to an amino group, providing a route to diamino derivatives. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce further complexity. These transformations could lead to the synthesis of novel dyes, polymers, or pharmaceutical scaffolds.

Potential Biological Activity

Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[9][10] The mechanism of action often involves the enzymatic reduction of the nitro group to generate reactive nitroso and hydroxylamine intermediates that can induce cellular damage.[11] The lipophilic octyloxy chain in this compound could enhance its ability to cross cell membranes, potentially increasing its bioavailability and efficacy. Further research is warranted to investigate the cytotoxic, antimicrobial, and other pharmacological properties of this compound.

Caption: Potential applications and research avenues for this compound.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the known hazards of its structural components, appropriate safety precautions should be taken.

-

Toxicity: Substituted anilines and nitroaromatic compounds are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[6][12] They can cause irritation to the skin, eyes, and respiratory tract.

-

Handling: This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical compound with significant potential as a synthetic intermediate and a candidate for biological evaluation. While direct experimental data remains scarce, this technical guide provides a foundational understanding of its likely properties and applications based on established chemical principles and data from analogous structures. It is our hope that this guide will stimulate further research into this and related compounds, ultimately leading to new discoveries in both chemistry and pharmacology.

References

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

Scott, J. S., & Williams, J. M. (2021). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 12(10), 1508–1512. [Link]

-

Khan, M., et al. (2015). Synthesis, biological and electrochemical evaluation of novel nitroaromatics as potential anticancerous drugs. Bioelectrochemistry, 104, 83-91. [Link]

-

Zok, S., et al. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). The Science of the Total Environment, 109-110, 411-421. [Link]

-

Żwawiak, J., et al. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 26(11), 3365. [Link]

-

Kos, J., et al. (2018). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 23(10), 2573. [Link]

-

BioPartner UK. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds. Retrieved from [Link]

-

Krasowska, D., et al. (2022). Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines bearing two different alkoxy substituents. Tetrahedron Letters, 97, 153748. [Link]

-

Ramirez, A., et al. (2020). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2020(4), M1161. [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.

- Google Patents. (n.d.). US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

- Google Patents. (n.d.). WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.

- Google Patents. (n.d.). RU2109729C1 - Method of simultaneous synthesis of ortho- and para-bromoanilines.

- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

-

Chavez-Carbajal, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3636. [Link]

- Bappalige, N. N., et al. (2011). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.

-

MySkinRecipes. (n.d.). 4-Bromo-5-methoxy-2-nitroaniline. Retrieved from [Link]

-

MDPI. (2022). Biological Treatment of Nitroaromatics in Wastewater. Water, 14(23), 3983. [Link]

- Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.

-

ResearchGate. (2011). Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material. Retrieved from [Link]

- Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

Sources

- 1. cresset-group.com [cresset-group.com]

- 2. biopartner.co.uk [biopartner.co.uk]

- 3. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Bromo-2-nitroaniline 97 875-51-4 [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-Bromo-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 8. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, biological and electrochemical evaluation of novel nitroaromatics as potential anticancerous drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Determining the Organic Solvent Solubility of 4-Bromo-2-nitro-5-(octyloxy)aniline

Executive Summary

Theoretical Framework: Predicting Solubility Behavior

Before any benchwork begins, a thorough analysis of the target molecule's structure provides invaluable insight into its expected solubility profile. The principle of "like dissolves like" is the cornerstone of this analysis, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[7]

Molecular Structure of 4-Bromo-2-nitro-5-(octyloxy)aniline:

-

Aromatic Core: A substituted aniline ring.

-

Key Functional Groups:

-

-NH₂ (Amino): A polar group capable of acting as a hydrogen bond donor.

-

-NO₂ (Nitro): A strongly polar, electron-withdrawing group that is a hydrogen bond acceptor.

-

-Br (Bromo): A halogen that adds to the molecular weight and has moderate polarity.

-

-O-(CH₂)₇CH₃ (Octyloxy): A long, nonpolar alkyl chain that introduces significant hydrophobic (lipophilic) character.

-

The molecule presents a classic amphipathic challenge: it possesses a highly polar "head" (the nitro-aniline portion) and a large, nonpolar "tail" (the octyloxy group).[8][9][10] This duality means its solubility will be highly dependent on the solvent's ability to accommodate both characteristics.

Expected Solubility Trends:

-

Nonpolar Solvents (e.g., Hexane, Toluene): The long octyloxy tail will favor interaction with these solvents. However, the highly polar nitro and amino groups will be poorly solvated, likely limiting overall solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF)): These solvents have strong dipole moments and can act as hydrogen bond acceptors, interacting favorably with the -NO₂ and -NH₂ groups. They also have sufficient nonpolar character to solvate the octyloxy chain. It is predicted that the compound will exhibit its highest solubility in this class of solvents.[7][11]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors.[11] While they can solvate the polar head of the molecule effectively, the large, greasy octyloxy tail may disrupt the solvent's strong hydrogen-bonding network, potentially leading to lower solubility compared to polar aprotic solvents.[10]

The interplay of these forces is what our experimental protocol will aim to quantify.

Caption: Predicted interactions between the solute's functional regions and different solvent classes.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The Shake-Flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility.[5][6] It involves agitating an excess of the solid compound in the solvent of interest for a prolonged period to ensure a saturated solution at equilibrium.[4][5][12]

3.1 Materials & Equipment

-

This compound (solid, pure form)

-

Selected organic solvents (HPLC grade or higher)[13]

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer[4][14]

3.2 Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" means enough solid will remain undissolved at the end of the experiment, which is a visual confirmation of saturation.[5] A good starting point is ~10-20 mg of solid for every 1-2 mL of solvent.

-

Solvent Addition: Accurately add a known volume of each selected organic solvent to its respective vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for at least 24 hours to ensure equilibrium is reached.[4][15] For some compounds, 48 or 72 hours may be necessary; a time-point study is recommended for novel compounds.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. Then, to remove all undissolved particles, either:

-

Sample Dilution: Carefully take a precise aliquot of the clear, saturated supernatant and dilute it with a known volume of the appropriate solvent to bring the concentration into the linear range of the analytical instrument.[16]

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (HPLC or UV-Vis) to determine the concentration of the dissolved compound.

3.3 Analytical Quantification

Method A: High-Performance Liquid Chromatography (HPLC) HPLC is the preferred method due to its specificity and ability to separate the analyte from any potential impurities or degradants.[17][18]

-

Calibration: Prepare a series of standard solutions of known concentrations of this compound in the mobile phase.

-

Analysis: Inject the standards to create a calibration curve (Peak Area vs. Concentration).

-

Quantification: Inject the diluted sample from the solubility experiment. Use the peak area from the sample and the calibration curve to calculate its concentration.

-

Final Calculation: Multiply the measured concentration by the dilution factor to obtain the final solubility value.

Method B: UV-Vis Spectrophotometry This method is faster but less specific than HPLC. It is suitable if the compound has a strong chromophore and is free from absorbing impurities.[19][20]

-

Wavelength Selection: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λ_max).[20]

-

Calibration: Prepare standard solutions and measure their absorbance at λ_max to generate a calibration curve according to the Beer-Lambert Law.[19]

-

Quantification: Measure the absorbance of the diluted sample.

-

Final Calculation: Use the calibration curve and the dilution factor to determine the original solubility.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different solvents and correlation with solvent properties.

Table 1: Template for Reporting Solubility of this compound at 25 °C

| Solvent | Solvent Class | Polarity Index¹ | Dielectric Constant (ε)² | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Nonpolar | 0.1 | 1.9 | Experimental Data | Calculated Data |

| Toluene | Nonpolar | 2.4 | 2.4 | Experimental Data | Calculated Data |

| Dichloromethane | Polar Aprotic | 3.1 | 9.1 | Experimental Data | Calculated Data |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.5 | Experimental Data | Calculated Data |

| Acetone | Polar Aprotic | 5.1 | 21 | Experimental Data | Calculated Data |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Experimental Data | Calculated Data |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Experimental Data | Calculated Data |

| Methanol | Polar Protic | 5.1 | 32.6 | Experimental Data | Calculated Data |

| Ethanol | Polar Protic | 4.3 | 24.3 | Experimental Data | Calculated Data |

¹Polarity Index values are relative measures of polarity.[21] ²Dielectric constant is a measure of a solvent's ability to separate ions.[11]

Interpretation of Results: The experimentally determined values should be analyzed in the context of the theoretical framework. A high solubility in solvents like THF and Acetone would confirm the prediction that polar aprotic solvents are effective at solvating both the polar and nonpolar regions of the molecule. Conversely, lower-than-expected solubility in methanol could validate the hypothesis that the large hydrophobic tail disrupts the solvent's hydrogen bonding network. These results provide critical guidance for selecting appropriate solvents for synthesis, purification (e.g., recrystallization, chromatography), and formulation development.

References

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. [Link]

-

Pure. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

- Google Sites. Polarity of Solvents.

-

Scribd. Solvent Polarity and Miscibility Chart | PDF. [Link]

-

KNAUER. HPLC. [Link]

-

NIH National Library of Medicine. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

FILAB. (2024). Solubility testing in accordance with the OECD 105. [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ?[Link]

-

Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility. [Link]

-

Shodex. Polarities of Solvents. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2010). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]

-

Roots Press. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?[Link]

-

Crimson Publishers. (2023). The Essential of the Solubility for Drug Action. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube. [Link]

-

International Journal of Pharmacy and Technology. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

PubMed. (2013). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. [Link]

-

ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?[Link]

-

Indonesian Journal of Science & Technology. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. [Link]

-

European Commission's Food Safety. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]

-

Biomedical & Pharmacology Journal. (2020). The Importance of Solubility for New Drug Molecules. [Link]

-

ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

Sources

- 1. ucd.ie [ucd.ie]

- 2. pharmatutor.org [pharmatutor.org]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. enamine.net [enamine.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. filab.fr [filab.fr]

- 13. knauer.net [knauer.net]

- 14. improvedpharma.com [improvedpharma.com]

- 15. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 16. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 17. pharmaguru.co [pharmaguru.co]

- 18. researchgate.net [researchgate.net]

- 19. rootspress.org [rootspress.org]

- 20. researchgate.net [researchgate.net]

- 21. shodex.com [shodex.com]

A Technical Guide to the Characterization and Melting Point Determination of 4-Bromo-2-nitro-5-(octyloxy)aniline

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Bromo-2-nitro-5-(octyloxy)aniline is a substituted aniline derivative whose utility likely lies as an intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, or materials science. As with any crystalline solid, its melting point is a critical physical constant, serving as a primary indicator of identity and purity. This guide provides a comprehensive framework for the determination and interpretation of the melting point of this compound. While a definitive literature value for its melting point is not widely reported, this document outlines the theoretical principles, detailed experimental protocols for both capillary and advanced thermal analysis techniques, and the logic behind experimental choices. It serves as a procedural whitepaper for characterizing this and similar novel crystalline organic compounds where established data is scarce.

Physicochemical Profile and Theoretical Considerations

The molecular structure of this compound dictates its physical properties. The presence of an amino (-NH2) group, a nitro (-NO2) group, a bromine atom, and a long octyloxy ether chain on a benzene ring creates a complex interplay of intermolecular forces that govern its crystal lattice energy and, consequently, its melting point.

| Property | Value / Description | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C14H21BrN2O3 | [1] |

| Molecular Weight | 345.24 g/mol | [1] |

| CAS Number | 1255574-47-0 | [1] |

| Predicted Melting Point | Not available in public literature. Experimental determination is required. | - |

Structural Influence on Melting Point

The melting point is the temperature at which a substance transitions from a highly ordered crystalline solid to a disordered liquid state.[2] This transition requires sufficient thermal energy to overcome the intermolecular forces holding the molecules in the crystal lattice.[3] Key structural features of the target molecule and their expected influence include:

-

Hydrogen Bonding: The primary amine (-NH2) group can act as a hydrogen bond donor, while the oxygen atoms of the nitro (-NO2) and ether (-O-) groups can act as acceptors. This strong intermolecular force is expected to contribute significantly to a higher melting point.

-

Dipole-Dipole Interactions: The highly polar nitro group and the carbon-bromine bond create significant molecular dipoles, leading to strong dipole-dipole attractions within the crystal lattice.

-

Van der Waals Forces: The long, nonpolar octyloxy chain (-OC8H17) adds significant surface area, increasing the strength of London dispersion forces.[3] However, its flexibility can also disrupt efficient crystal packing.

-

Molecular Shape and Packing: The overall shape of the molecule is critical. Symmetrical molecules tend to pack more efficiently into a stable crystal lattice, resulting in higher melting points.[4] The flexible octyloxy chain may introduce conformational disorder, potentially lowering the melting point compared to a similar compound with a smaller, more rigid group.

For context, the related compound 4-Bromo-2-nitroaniline (lacking the octyloxy group) has a reported melting point of 110-113 °C .[5][6] The addition of the C8 chain increases the molecular weight and van der Waals forces, which would suggest a higher melting point. However, if the chain's flexibility significantly hinders crystal packing, it could lead to a lower or comparable melting point. This ambiguity underscores the necessity of experimental determination.

The Effect of Impurities: Melting Point Depression

For a pure crystalline substance, the melting process occurs over a very narrow temperature range (typically <1 °C). However, the presence of soluble impurities disrupts the regular crystal lattice structure.[7] This disruption weakens the intermolecular forces, requiring less energy to break them. Consequently, impurities typically cause two observable effects:

-

A depression of the melting point.

-

A broadening of the melting point range.

This principle is a cornerstone of purity assessment in organic chemistry. A sharp, high melting point is indicative of high purity, while a wide, depressed range suggests the presence of contaminants.

Experimental Determination of Melting Point

Two primary methods are employed for melting point determination: the traditional capillary method, which provides a melting range, and Differential Scanning Calorimetry (DSC), which offers a more detailed thermodynamic profile.

Method 1: Digital Capillary Melting Point Apparatus

This technique involves heating a small sample packed into a glass capillary tube and visually observing the temperatures at which melting begins and completes. It is a rapid and reliable method for routine identification and purity assessment.

-

Sample Preparation:

-

Ensure the sample is completely dry. If necessary, dry under vacuum to remove residual solvents, which can act as impurities.

-

Place a small amount of the solid on a watch glass. If the crystals are large, gently crush them into a fine powder using a spatula to ensure uniform packing.

-

-

Capillary Loading:

-

Jab the open end of a capillary tube into the powder pile. A small plug of sample (2-3 mm in height) should enter the tube.[8]

-

Invert the tube and tap it gently on a hard surface to pack the sample tightly into the closed end. Alternatively, drop the tube down a long glass tube to achieve dense packing.[8] Proper packing prevents the sample from shrinking away from the tube wall during heating.

-

-

Measurement:

-

Place the loaded capillary into the heating block of the apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a high rate (~10-20 °C/min) to get a rough estimate.

-

For an accurate measurement, use a fresh sample. Heat rapidly to about 20 °C below the estimated melting point.

-

Decrease the heating rate to 1-2 °C per minute . A slow heating rate is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[8]

-

-

Data Recording:

-

Record the temperature (T1) at which the first droplet of liquid appears.

-

Record the temperature (T2) at which the last solid crystal melts, resulting in a completely transparent liquid.

-

Report the result as a melting point range (T1 - T2).

-

Caption: Workflow for Capillary Melting Point Determination.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and an inert reference as a function of temperature.[9] It provides quantitative data on melting temperature, heat of fusion (ΔHfus), and other thermal events like glass transitions or crystallization.[10][11]

The sample and an empty reference pan are placed in separate chambers and heated at a controlled linear rate. When the sample undergoes a thermal transition, such as melting (an endothermic process), it requires more energy than the reference to maintain the same temperature.[12] This difference in heat flow is detected and plotted against temperature, generating a thermogram. The melting event appears as a peak on the thermogram.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the powdered sample into a DSC pan (e.g., aluminum).[13]

-

Hermetically seal the pan using a crimping press. This prevents any loss of sample due to sublimation or decomposition.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Set the instrument parameters:

-

Atmosphere: Inert (Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point.

-

-

-

-

Data Analysis:

-

The resulting thermogram plots heat flow (mW) versus temperature (°C).

-

Onset Temperature: The extrapolated temperature at which the melting peak begins. This is often reported as the melting point.

-

Peak Temperature: The temperature at which the heat flow is at its maximum.

-

Heat of Fusion (ΔHfus): The integrated area of the melting peak, reported in Joules per gram (J/g). This value corresponds to the energy required to melt the sample.

-

Caption: Workflow for Melting Point Analysis via DSC.

Synthesis Context and Purity Validation

Understanding the synthetic pathway to this compound is crucial for anticipating potential impurities. A plausible synthesis would involve the etherification of a phenolic precursor, such as 4-bromo-2-nitrophenol, with an octyl halide (e.g., 1-bromooctane) under basic conditions (e.g., K2CO3 in acetone). This is a standard Williamson ether synthesis.

Potential Impurities from Synthesis:

-

Unreacted Starting Materials: Residual 4-bromo-2-nitrophenol or 1-bromooctane.

-

Byproducts: Products from side reactions.

-

Residual Solvents: Acetone, DMF, etc.

The presence of any of these impurities would lead to a depressed and broadened melting range. Therefore, after synthesis and initial purification (e.g., by column chromatography), the melting point serves as a critical quality control check. If the melting range is broad, further purification, such as recrystallization, is necessary until a sharp, constant melting point is achieved.[14]

Conclusion

The melting point of this compound is a fundamental property that must be determined experimentally to serve as a benchmark for its identity and purity. This guide provides the necessary theoretical background and detailed, field-proven protocols for its accurate measurement using both capillary and DSC methods. For researchers in drug discovery and chemical development, a rigorous application of these techniques is not merely a procedural step but a self-validating system that ensures the quality and reliability of the materials they work with. The determined melting point, once established from a highly pure sample, becomes a critical specification for all future batches of this compound.

References

-

Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points. Retrieved from [Link]

-

TutorChase. (n.d.). What factors affect the melting point of a substance?. Retrieved from [Link]

-

Reddit r/AskChemistry. (2023). How does crystal structure affect melting point?. Retrieved from [Link]

-

Wikipedia. (2024). Melting point. Retrieved from [Link]

-

YouTube. (2023, November 1). What Causes Inconsistent Melting Points In Chemistry?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry. Retrieved from [Link]

-

ResearchGate. (2024, August 9). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

NETZSCH. (n.d.). Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA). Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]

-

Wikipedia. (2024). Differential scanning calorimetry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

BOJNSCI. (n.d.). 4-Bromo-2-nitro-5-(pentyloxy)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-N-[(5-nitro-2-furyl)methylene]aniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

-

YouTube. (2021, May 30). Preparation of Acetanilide // An Aniline derivative // Organic chemistry lab. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]

- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.

-

PubChemLite. (n.d.). 4-(benzyloxy)-5-bromo-2-nitroaniline. Retrieved from [Link]

-

NIH - National Center for Biotechnology Information. (n.d.). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]

- Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Melting point - Wikipedia [en.wikipedia.org]

- 3. Supplemental Topics [www2.chemistry.msu.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tutorchase.com [tutorchase.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]